![molecular formula C15H13F2N5OS B4815971 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4815971.png)
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Descripción general
Descripción
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C23H22F2N6O3S and a molecular weight of 500.5 g/mol. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-1,2,4-triazole with appropriate aldehydes and β-ketoglutaric acid dimethyl ester . The reaction conditions often require the use of a base to facilitate the formation of the intermediate, followed by cyclization and dehydration processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Biological Studies: The compound is utilized in studying various biological pathways and molecular targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazolopyrimidine core allows it to bind to various enzymes and receptors, modulating their activity . This binding can lead to inhibition or activation of specific biological processes, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness
What sets 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its metabolic stability and bioavailability.
Propiedades
IUPAC Name |
7-(difluoromethyl)-5-methyl-N-(2-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5OS/c1-8-7-10(12(16)17)22-15(18-8)20-13(21-22)14(23)19-9-5-3-4-6-11(9)24-2/h3-7,12H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNQRTSDCWMCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-chlorophenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4815889.png)

![N-butyl-2-[(4-tert-butylbenzoyl)amino]benzamide](/img/structure/B4815907.png)
![3-[2-(3-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4815910.png)
![N-(2,5-dimethylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4815925.png)
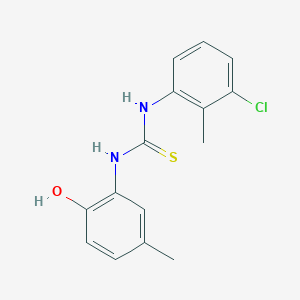
![N-[4-({[3-(1-azepanyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4815937.png)
![5-[(2,6-DIMETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4815944.png)
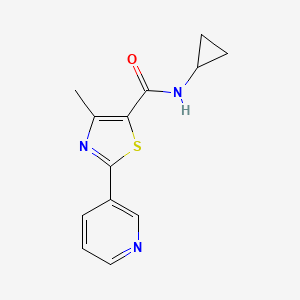
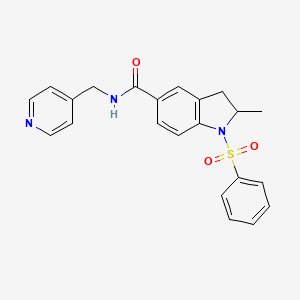
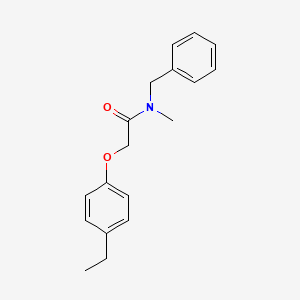
![(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4815964.png)
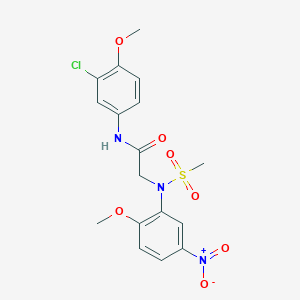
![4-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B4815990.png)
